Nitrobenzene-d5

Description

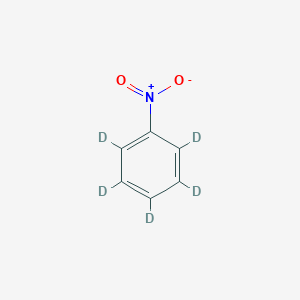

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNUZADURLCDLV-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049690 | |

| Record name | Nitrobenzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Nitrobenzene-d5 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4165-60-0 | |

| Record name | Nitrobenzene-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitro(2H5)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrobenzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitro(2H5)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Nitrobenzene-d5" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the core physical and chemical properties of Nitrobenzene-d5 (C₆D₅NO₂). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for its synthesis and analysis, and visualizes key processes using Graphviz diagrams.

Core Physical and Chemical Properties

This compound, also known as pentadeuteronitrobenzene, is the deuterated analog of nitrobenzene where the five hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it a valuable tool in a variety of scientific applications, including as an internal standard in mass spectrometry, a solvent in NMR spectroscopy, and a starting material for the synthesis of other deuterated aromatic compounds.[1][2]

Physical and Chemical Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Reference |

| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-nitrobenzene | [3] |

| Synonyms | Pentadeuteronitrobenzene, Nitro(2H5)benzene, Benzene-d5-, nitro- | [3] |

| CAS Number | 4165-60-0 | [3] |

| EC Number | 224-014-3 | [4] |

| Molecular Formula | C₆D₅NO₂ | [5] |

| Molecular Weight | 128.14 g/mol | [4] |

| Physical Property | Value | Reference |

| Appearance | Clear, colorless to pale yellow liquid | [6] |

| Melting Point | 6 °C (lit.) | [4] |

| Boiling Point | 88 °C at 12 mmHg (lit.) | [4] |

| Density | 1.253 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.5498 (lit.) | [4] |

| Flash Point | 88 °C (190.4 °F) | [7] |

| Solubility in Water | 1.9 g/L at 20 °C | [8] |

| Chemical and Spectroscopic Data | Information | Reference |

| Isotopic Purity | Typically ≥99.5 atom % D | [4] |

| Chemical Purity | ≥98% | [9] |

| Mass Spectrometry | M+5 mass shift compared to the non-deuterated analog. | [4] |

| ¹H NMR | Residual proton signals can be observed, but the spectrum is largely simplified due to deuterium substitution. | [10] |

| ¹³C NMR | Shows characteristic peaks for the deuterated aromatic ring. | [11] |

| FTIR | The spectrum shows characteristic C-D stretching vibrations in place of C-H vibrations. | [3] |

Key Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent chemical transformations, along with analytical procedures, are crucial for its effective application in research.

Synthesis of this compound from Benzene-d6

A common and effective method for preparing high-purity this compound is through the nitration of Benzene-d6. This method avoids the complexities and potentially lower isotopic enrichment of direct hydrogen-deuterium exchange on nitrobenzene.[3]

Materials:

-

Benzene-d6 (C₆D₆)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask with a condenser

-

Separatory funnel

-

Sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

In a round-bottom flask placed in an ice bath, carefully add 25 mL of concentrated sulfuric acid.

-

Slowly add 21 mL of concentrated nitric acid to the sulfuric acid while stirring. Keep the mixture cool.

-

Gradually add 17.5 mL of Benzene-d6 to the acid mixture dropwise, ensuring the reaction temperature does not exceed 55 °C. Continuous stirring and cooling are essential to control the exothermic reaction.

-

After the addition of Benzene-d6 is complete, attach a condenser to the flask and heat the mixture to 60 °C for approximately 45 minutes with continuous stirring.

-

After the reaction period, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 150 mL of cold water.

-

Transfer the mixture to a separatory funnel. The denser this compound will form the lower layer.

-

Separate the lower organic layer and wash it sequentially with water and then a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Wash again with water and then dry the this compound over anhydrous calcium chloride.

-

The final product can be purified by distillation, collecting the fraction at 206-211 °C.[12]

Reduction of this compound to Aniline-d5

The reduction of the nitro group to an amino group is a fundamental transformation. A common laboratory method involves the use of a metal in an acidic medium.

Materials:

-

This compound (C₆D₅NO₂)

-

Tin (Sn) metal, granulated

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Reflux apparatus

-

Steam distillation apparatus

Procedure:

-

Place 25 g of this compound and 50 g of granulated tin into a round-bottom flask.

-

Set up a reflux condenser and begin adding 125 mL of concentrated hydrochloric acid in small portions. The reaction is exothermic and may require gentle heating to initiate.

-

Once the reaction has started, continue the addition of HCl over a period of about 30 minutes.

-

After all the acid has been added, heat the mixture on a boiling water bath under reflux for 30-60 minutes, or until the odor of nitrobenzene is no longer present.

-

Allow the mixture to cool and then add 50 mL of water.

-

To liberate the free aniline-d5, slowly add a concentrated solution of sodium hydroxide (approximately 90 g in 150 mL of water) until the solution is strongly alkaline.

-

The aniline-d5 can then be separated from the reaction mixture by steam distillation.

-

The collected distillate is saturated with sodium chloride, and the aniline-d5 is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The solvent is then removed by distillation to yield the final product, Aniline-d5.[6]

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The ¹H NMR spectrum is acquired to confirm the low levels of residual protons. The absence of significant signals in the aromatic region confirms high isotopic enrichment.

-

¹³C NMR: A ¹³C NMR spectrum is run on the same sample to confirm the carbon skeleton of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of this compound in a volatile organic solvent (e.g., methylene chloride) is prepared.

-

The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column).

-

The GC oven temperature is programmed to separate this compound from any impurities.

-

The eluent from the GC is introduced into a mass spectrometer.

-

The mass spectrum is recorded, and the molecular ion peak is observed at m/z corresponding to the mass of this compound (128.14), confirming its identity and isotopic labeling. The isotopic purity can be assessed by comparing the intensity of the desired mass peak with any lower mass isotopologues.[13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

The infrared spectrum is recorded. The spectrum will show characteristic peaks for the nitro group (typically around 1520 cm⁻¹ and 1345 cm⁻¹) and will be distinguished by the presence of C-D stretching absorptions (around 2200-2300 cm⁻¹) and the absence of strong C-H stretching absorptions (around 3000-3100 cm⁻¹).[3]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows.

Caption: Workflow for the synthesis of this compound from Benzene-d6.

Caption: Experimental workflow for the reduction of this compound to Aniline-d5.

References

- 1. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 2. This compound [webbook.nist.gov]

- 3. Preparation of this compound from benzene-d6 with chemical purity and isotopic enrichment of 99.5% [jonsat.nstri.ir]

- 4. Prepare / convert nitrobenzene into aniline. [allen.in]

- 5. galaxy.ai [galaxy.ai]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Eurisotop [eurisotop.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. ez.restek.com [ez.restek.com]

- 11. hmdb.ca [hmdb.ca]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. hpst.cz [hpst.cz]

An In-depth Technical Guide to Nitrobenzene-d5 (CAS 4165-60-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nitrobenzene-d5 (CAS 4165-60-0), a deuterated analog of nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. It covers the chemical and physical properties, synthesis, analytical applications, and safety and handling of this compound. Detailed experimental protocols for its use as a surrogate standard in gas chromatography-mass spectrometry (GC-MS) are provided, along with visualizations of key processes.

Chemical and Physical Properties

This compound is a synthetic organic compound where five hydrogen atoms on the benzene ring have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as an internal or surrogate standard. Its physical and chemical properties are very similar to its non-deuterated counterpart, nitrobenzene.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4165-60-0 | [1] |

| Molecular Formula | C₆D₅NO₂ | [1] |

| Molecular Weight | 128.14 g/mol | [2] |

| Appearance | Clear to light yellow liquid | [2] |

| Odor | Like bitter almonds | [3] |

| Melting Point | 5 - 6 °C (41 - 42.8 °F) | [3] |

| Boiling Point | 210 - 211 °C (410 - 411.8 °F) | [3] |

| Flash Point | 87 °C (188.6 °F) | [3] |

| Density | ~1.2 g/cm³ | [4] |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone, and benzene. | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of benzene-d6. This reaction involves the introduction of a nitro group (-NO₂) onto the deuterated benzene ring using a nitrating mixture, which is typically a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

A general procedure for the synthesis is as follows:

-

Benzene-d6 is slowly added to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

The reaction temperature is carefully controlled to prevent dinitration.

-

After the reaction is complete, the mixture is poured into water, and the organic layer containing this compound is separated.

-

The product is then washed to remove residual acid and purified by distillation.

Analytical Applications

The primary application of this compound is as a surrogate or internal standard in analytical methods, particularly for the quantification of semivolatile organic compounds in environmental samples using GC-MS.[5][6] Its use is specified in methodologies such as the U.S. Environmental Protection Agency (EPA) Method 8270 for the analysis of semivolatile organic compounds in solid waste, soil, and water.[5][6]

As a surrogate standard, a known amount of this compound is added to a sample before extraction and analysis. Because it is chemically very similar to the analytes of interest, it experiences similar losses during sample preparation and analysis. By measuring the recovery of the deuterated standard, analysts can correct for variations in the analytical procedure, leading to more accurate and precise quantification of the target analytes.

Experimental Protocols

Use of this compound as a Surrogate Standard in the Analysis of Semivolatile Organic Compounds in Soil by GC-MS (Based on EPA Method 8270D)

This protocol describes a general procedure for the extraction and analysis of semivolatile organic compounds in a soil matrix, using this compound as a surrogate standard.

4.1.1. Reagents and Materials

-

Solvents: Dichloromethane (pesticide grade or equivalent), acetone (pesticide grade or equivalent).

-

Standards: Stock solution of this compound in a suitable solvent, calibration standards for target analytes.

-

Apparatus: Soxhlet extractor, Kuderna-Danish (K-D) concentrator, gas chromatograph-mass spectrometer (GC-MS).

4.1.2. Sample Preparation and Extraction

-

Sample Homogenization: Homogenize the soil sample to ensure uniformity.

-

Surrogate Spiking: To a known weight of the soil sample (e.g., 30 g), add a precise volume of the this compound stock solution.

-

Extraction:

-

Mix the spiked soil sample with anhydrous sodium sulfate to remove moisture.

-

Place the mixture in a Soxhlet extractor.

-

Extract the sample with a 1:1 mixture of acetone and dichloromethane for 16-24 hours.

-

-

Concentration:

-

Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish apparatus.

-

Perform a solvent exchange to a solvent suitable for GC-MS analysis if necessary.

-

-

Internal Standard Addition: Just before GC-MS analysis, add a known amount of an internal standard (e.g., perylene-d12) to the concentrated extract.

4.1.3. GC-MS Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A suitable capillary column for the separation of semivolatile organic compounds (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent).

-

Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC.

-

Operating Conditions: Use a temperature program that allows for the separation of the target analytes. The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range appropriate for the target compounds.

4.1.4. Data Analysis and Quantification

-

Identify the target analytes and this compound in the chromatogram based on their retention times and mass spectra.

-

Calculate the recovery of this compound in the sample.

-

Quantify the target analytes using the internal standard method, correcting for the recovery of the surrogate standard.

Metabolism of Nitrobenzene

While this compound is used as an analytical standard and is not intended for in vivo studies, understanding the metabolism of its non-deuterated counterpart is crucial for toxicological assessments and for researchers in drug development who may encounter nitroaromatic compounds. The metabolism of nitrobenzene can proceed through two main pathways: reduction of the nitro group and oxidation of the aromatic ring. The reductive pathway is considered to be of greater toxicological importance.

-

Reductive Pathway: The nitro group is sequentially reduced to nitrosobenzene, then to phenylhydroxylamine, and finally to aniline. This process is primarily carried out by gut microflora and to a lesser extent by hepatic microsomes. The intermediates, particularly nitrosobenzene and phenylhydroxylamine, are reactive and are implicated in the hematotoxicity of nitrobenzene (e.g., methemoglobinemia).

-

Oxidative Pathway: The benzene ring can be hydroxylated by cytochrome P450 enzymes to form nitrophenols (e.g., p-nitrophenol). These metabolites are typically conjugated with glucuronic acid or sulfate before being excreted in the urine.

Safety and Handling

This compound should be handled with the same precautions as nitrobenzene, which is a toxic substance.

Table 2: GHS Hazard Classifications for Nitrobenzene

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | Toxic if inhaled |

| Carcinogenicity | 2 | Suspected of causing cancer |

| Reproductive Toxicity | 1B | May damage fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | Toxic to aquatic life with long lasting effects |

6.1. Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[5]

6.2. First Aid Measures

-

Inhalation: If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician.[5]

-

Skin Contact: If on skin, wash with plenty of soap and water. Remove contaminated clothing immediately.[5]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[3]

-

Ingestion: If swallowed, call a poison center or doctor/physician immediately. Do NOT induce vomiting.[5]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

A Technical Guide to Nitrobenzene-d5: Molecular Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nitrobenzene-d5, a deuterated analog of nitrobenzene. This document details its fundamental molecular properties, outlines a standard synthesis protocol, and describes key analytical methods for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it presents an experimental workflow for its application in kinetic isotope effect studies.

Core Molecular and Physical Properties

This compound is a valuable isotopically labeled compound used in a variety of research applications, including as an internal standard in mass spectrometry, a solvent in NMR spectroscopy, and a reactant in mechanistic studies.[1] Its physical and chemical properties are summarized below.

| Property | Value |

| Chemical Formula | C₆D₅NO₂[2][3][4] |

| Molecular Weight | 128.14 g/mol [4][5][6] |

| Appearance | Clear, light yellow liquid[5] |

| Isotopic Purity | Typically ≥99.5 atom % D[4] |

| Density | 1.253 g/mL at 25 °C |

| Boiling Point | 210.9 °C (for non-deuterated) |

| Melting Point | 5.7 °C (for non-deuterated) |

| CAS Number | 4165-60-0[2][3][4] |

Synthesis of this compound

This compound is commonly synthesized via the nitration of benzene-d6. This method helps to ensure high isotopic enrichment.[2] The general procedure involves the reaction of benzene-d6 with a nitrating mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol: Synthesis from Benzene-d6

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Maintain the temperature below 10 °C.

-

Addition of Benzene-d6: Add benzene-d6 dropwise to the cooled nitrating mixture while stirring vigorously. The temperature of the reaction mixture should be carefully controlled and maintained below 55-60 °C to prevent dinitration.[7][8]

-

Reaction: After the addition is complete, continue to stir the mixture at 60 °C for approximately one hour to ensure the reaction goes to completion.[8]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water. The crude this compound will separate as a denser, oily layer.

-

Separation and Washing: Transfer the mixture to a separatory funnel and separate the lower organic layer. Wash the organic layer sequentially with water, a dilute sodium carbonate solution to neutralize any remaining acid, and finally with water again.

-

Drying and Purification: Dry the washed this compound over a suitable drying agent, such as anhydrous calcium chloride.[8] The final product can be purified by distillation to yield pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and isotopic enrichment of this compound.

-

Sample Preparation: Prepare the NMR sample by dissolving a small amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The concentration should be appropriate for the specific NMR experiment (typically 5-25 mg in 0.5-0.7 mL of solvent).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Due to the high deuteration level, the proton signals from this compound will be very small. The residual proton signal of the deuterated solvent is often used for chemical shift referencing.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals will be split into multiplets due to coupling with deuterium (C-D coupling). This provides direct evidence of deuterium incorporation.

-

Data Analysis: Analyze the spectra to confirm the chemical shifts and coupling patterns consistent with the structure of this compound. The low intensity of proton signals in the ¹H NMR spectrum and the characteristic splitting in the ¹³C NMR spectrum confirm a high degree of deuteration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the chemical purity and confirm the molecular weight of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms). The GC oven temperature program is optimized to achieve good separation of this compound from any potential impurities.

-

MS Detection: The eluent from the GC column is introduced into a mass spectrometer. Mass spectra are recorded, typically using electron ionization (EI).

-

Data Analysis: The retention time from the gas chromatogram is used to assess chemical purity. The mass spectrum will show a molecular ion peak (M⁺) at m/z 128, confirming the molecular weight of this compound. The fragmentation pattern can also be analyzed to further confirm the structure.

Application in Kinetic Isotope Effect Studies

This compound is frequently used to investigate reaction mechanisms through the determination of the kinetic isotope effect (KIE). The KIE is a comparison of the rate of a reaction with a deuterated reactant to the rate with a non-deuterated reactant.

Experimental Workflow: Determination of Kinetic Isotope Effect

This workflow describes a general procedure for determining the KIE in a hypothetical reaction where a C-H bond in nitrobenzene is broken in the rate-determining step.

-

Reaction Setup: Two parallel reactions are set up under identical conditions. One reaction uses non-deuterated nitrobenzene, and the other uses this compound.

-

Reaction Monitoring: The progress of both reactions is monitored over time by taking aliquots at regular intervals.

-

Analysis: The concentration of the product and/or the remaining starting material in each aliquot is determined using an appropriate analytical technique, such as GC or HPLC.

-

Rate Calculation: The initial rates of both reactions (kH for nitrobenzene and kD for this compound) are calculated from the concentration versus time data.

-

KIE Determination: The kinetic isotope effect is calculated as the ratio of the rate constants (KIE = kH / kD). A KIE value significantly greater than 1 indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction.[5]

References

- 1. This compound | Deuterated Solvent for NMR [benchchem.com]

- 2. Preparation of this compound from benzene-d6 with chemical purity and isotopic enrichment of 99.5% [jonsat.nstri.ir]

- 3. pubs.acs.org [pubs.acs.org]

- 4. studymind.co.uk [studymind.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to the Isotopic Purity and Enrichment of Nitrobenzene-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Nitrobenzene-d5 (C₆D₅NO₂). This deuterated analog of nitrobenzene is a critical reagent in various scientific disciplines, serving as an internal standard in mass spectrometry (MS) and a solvent in nuclear magnetic resonance (NMR) spectroscopy. Its utility is fundamentally dependent on its isotopic enrichment and chemical purity. This guide details the synthesis, purification, and rigorous analytical methodologies used to characterize this compound, presenting quantitative data in accessible formats and visualizing complex workflows.

Synthesis and Isotopic Enrichment

The most common and effective method for synthesizing high-purity this compound is through the electrophilic nitration of Benzene-d6. This approach is favored over hydrogen-deuterium exchange on nitrobenzene, as the latter can lead to incomplete deuteration and a broader distribution of isotopologues.[1]

Synthetic Pathway: Nitration of Benzene-d6

The core reaction involves the treatment of Benzene-d6 with a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the deuterated benzene ring.

Reaction:

C₆D₆ + HNO₃ --(H₂SO₄)--> C₆D₅NO₂ + HDO

Optimizing reaction conditions is crucial to maximize the yield of the desired product while preventing the formation of dinitrated byproducts and minimizing any potential for D/H back-exchange, which would reduce the isotopic enrichment.[1]

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound, based on established nitration procedures for aromatic compounds.[2][3]

Materials:

-

Benzene-d6 (isotopic purity > 99.5 atom % D)

-

Concentrated Nitric Acid (65-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. This exothermic reaction requires careful temperature control.

-

Nitration Reaction: While maintaining the temperature below 50-60°C, add Benzene-d6 dropwise to the nitrating mixture with vigorous stirring. After the addition is complete, the mixture is gently heated to around 60°C for approximately one hour to ensure the reaction goes to completion.[4]

-

Work-up and Neutralization: The reaction mixture is cooled and then carefully poured into a beaker containing cold water. The crude this compound, being denser than water, will separate as a pale-yellow oily layer. The mixture is transferred to a separatory funnel, and the lower organic layer is collected. This layer is then washed sequentially with water, a 5% sodium bicarbonate solution to neutralize any residual acids, and finally with water again.

-

Drying and Purification: The washed this compound is dried over an anhydrous drying agent like calcium chloride.[2] Final purification is achieved by vacuum distillation to yield pure this compound.

Isotopic Purity and Chemical Purity Analysis

The isotopic and chemical purity of this compound are critical for its applications. Commercially available this compound typically boasts an isotopic purity of 99% to 99.5+ atom % D.[5] The primary analytical techniques for determining these parameters are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following tables summarize the typical isotopic and chemical purity of commercially available this compound, as well as common impurities that may be encountered.

Table 1: Typical Isotopic and Chemical Purity of this compound

| Parameter | Typical Specification | Source(s) |

| Isotopic Purity (atom % D) | ≥ 99.5% | |

| Chemical Purity (CP) | ≥ 98% | [5] |

| Water Content | ≤ 0.5% |

Table 2: Potential Chemical Impurities in this compound

| Impurity | Potential Source |

| Benzene-d6 | Unreacted starting material |

| Dinitrobenzene-d4 | Over-nitration during synthesis |

| Aniline-d5 | Reduction of this compound |

| Residual Acids (HNO₃, H₂SO₄) | Incomplete neutralization during work-up |

| Water | Incomplete drying |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for assessing both the chemical purity and the isotopic distribution of this compound. The gas chromatograph separates the components of a sample, and the mass spectrometer provides information about the mass-to-charge ratio of the eluted compounds, allowing for the differentiation of isotopologues.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

GC Parameters (based on NIST data):

-

Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection Mode: Split/Splitless.

-

Temperature Program:

-

Initial Temperature: 40°C, hold for 3 minutes.

-

Ramp: 8°C/min to 285°C.

-

Final Hold: 29.5 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

Data Analysis:

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 128. By analyzing the relative intensities of the ion peaks corresponding to different isotopologues (e.g., m/z 127 for C₆HD₄NO₂, m/z 128 for C₆D₅NO₂), the isotopic distribution and enrichment can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly ¹H NMR, is a primary method for determining the isotopic purity of deuterated compounds by quantifying the residual proton signals.

Objective: To determine the percentage of deuterium incorporation by quantifying the remaining proton signals.[6]

Sample Preparation:

-

Accurately weigh a known amount of this compound (e.g., 10-20 mg).

-

Dissolve in a known volume of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) that does not have signals overlapping with the analyte's residual proton signals.

-

An internal standard with a known concentration and non-overlapping signals can be added for absolute quantification of chemical purity.

NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field strength for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[6]

-

Pulse Angle: 30° to ensure full relaxation between scans.[6]

-

Relaxation Delay (d1): Crucial for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest. For aromatic protons, a delay of 10-30 seconds is often sufficient.[6][7]

-

Acquisition Time (aq): At least 3-4 seconds for good digital resolution.[6]

-

Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio.

Data Processing and Analysis:

-

Apply an exponential window function with a small line broadening (e.g., 0.3 Hz).[6]

-

Fourier transform the Free Induction Decay (FID).

-

Carefully phase and baseline correct the spectrum.

-

Integrate the residual proton signals of this compound and the signal of the internal standard (if used).

-

The isotopic enrichment is calculated by comparing the integral of the residual proton signals to the integral of a reference peak (either from an internal standard or by assuming the total number of protons in a fully non-deuterated molecule).

For a more detailed analysis, ¹³C and ²H NMR can also be employed. ¹³C NMR can reveal isotope effects on chemical shifts and characteristic splitting patterns due to ¹³C-²H coupling.[6][8][9] ²H NMR directly observes the deuterium nuclei, providing information on the sites and extent of deuteration.[6]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Analytical workflows for determining the isotopic purity of this compound.

Conclusion

The synthesis and rigorous analysis of this compound are essential to ensure its suitability for high-precision applications in research and development. The nitration of Benzene-d6 provides a reliable route to highly enriched this compound. The combination of quantitative NMR and GC-MS offers a comprehensive characterization of both its isotopic and chemical purity. By adhering to the detailed experimental protocols outlined in this guide, researchers can confidently prepare and verify the quality of this compound for their specific needs.

References

- 1. Preparation of this compound from benzene-d6 with chemical purity and isotopic enrichment of 99.5% [jonsat.nstri.ir]

- 2. galaxy.ai [galaxy.ai]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 5. Nitrobenzene (Dâ , 99%) - Cambridge Isotope Laboratories, DLM-294-5 [isotope.com]

- 6. benchchem.com [benchchem.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Preparation of Nitrobenzene-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of Nitrobenzene-d5 (C₆D₅NO₂), a deuterated analog of nitrobenzene. This isotopically labeled compound is a valuable tool in various research applications, including as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, as an internal standard in mass spectrometry-based analytical methods, and in studies of reaction mechanisms and kinetic isotope effects. This document outlines the primary synthetic route, detailed experimental protocols, and methods for characterization and purification to achieve high isotopic and chemical purity.

Core Concepts and Synthesis Strategy

The most effective and widely employed method for the synthesis of this compound is the direct nitration of benzene-d6.[1] Alternative methods involving hydrogen-deuterium exchange on nitrobenzene are generally considered unsuitable for achieving high levels of deuteration.[1] The core of the synthesis is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid, reacts with the deuterated benzene ring.

The reaction mechanism involves the formation of the electrophilic nitronium ion, followed by its attack on the electron-rich pi system of the benzene-d6 ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a deuteron (D⁺) restores the aromaticity of the ring, yielding this compound.

Reaction Pathway: Electrophilic Nitration of Benzene-d6

Caption: Electrophilic nitration of benzene-d6 to form this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its physicochemical properties and typical outcomes of the synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆D₅NO₂ |

| Molecular Weight | 128.14 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Density | 1.253 g/mL at 25 °C |

| Melting Point | 6 °C |

| Boiling Point | 88 °C at 12 mmHg |

| Refractive Index (n20/D) | 1.5498 |

| Isotopic Purity | ≥99.5 atom % D |

| Chemical Purity | ≥98% |

Data sourced from commercial suppliers.

Table 2: Optimized Synthesis Parameters and Expected Results

| Parameter | Optimized Value/Range | Expected Outcome |

| Reactant Ratio (Benzene-d6:HNO₃:H₂SO₄) | Molar ratio optimized to prevent by-products | High conversion to this compound |

| Reaction Temperature | 50-60 °C | Minimizes dinitration |

| Reaction Time | 45-60 minutes | Sufficient for complete reaction |

| Yield | ~85-95% (based on benzene-d6) | High efficiency of conversion |

| Isotopic Enrichment | ≥99.5% | Preservation of deuterium labeling |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, adapted from established procedures for the nitration of benzene.[2][3]

Materials and Reagents

-

Benzene-d6 (C₆D₆, isotopic purity ≥99.5%)

-

Concentrated nitric acid (HNO₃, ~70%)

-

Concentrated sulfuric acid (H₂SO₄, ~98%)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask with a reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Synthesis Procedure: Nitration of Benzene-d6

A general workflow for the synthesis is depicted below.

Caption: Experimental workflow for the synthesis and purification of this compound.

Step-by-Step Protocol:

-

Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice bath, slowly add a specific molar equivalent of concentrated sulfuric acid to a molar equivalent of concentrated nitric acid with gentle stirring. The temperature should be maintained below 20 °C.

-

Addition of Benzene-d6: While maintaining the low temperature, add one molar equivalent of benzene-d6 dropwise to the nitrating mixture using a dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the temperature must be carefully controlled to not exceed 50-60 °C to prevent the formation of dinitrobenzene-d4 by-products.[2]

-

Reaction: After the addition of benzene-d6 is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 60 °C for 45-60 minutes with continuous stirring to ensure the completion of the reaction.[2]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing cold deionized water.

-

Transfer the mixture to a separatory funnel. The denser this compound layer will be at the bottom.

-

Separate the lower organic layer.

-

Wash the organic layer sequentially with deionized water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with deionized water again until the washings are neutral.

-

Dry the crude this compound over anhydrous calcium chloride or magnesium sulfate.

-

Filter to remove the drying agent.

-

For high purity, the product should be purified by vacuum distillation.

-

Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the chemical purity of the product, while MS will confirm the molecular weight (m/z = 128 for C₆D₅NO₂⁺) and the isotopic distribution.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence or significant reduction of signals in the aromatic region confirms a high degree of deuteration.

-

¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons. For non-deuterated nitrobenzene, the chemical shifts are approximately 148.3 (ipso), 134.7 (para), 129.4 (meta), and 123.5 (ortho) ppm.[6] In the deuterated compound, these peaks will appear as multiplets due to carbon-deuterium coupling.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show the characteristic C-D stretching vibrations in place of the C-H stretches and the strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹).

Safety Considerations

Nitrobenzene is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin. Personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

Conclusion

The synthesis of this compound via the nitration of benzene-d6 is a robust and efficient method for producing this important isotopically labeled compound. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and minimizing the formation of by-products. The detailed protocol and characterization methods provided in this guide will enable researchers to prepare high-purity this compound for their specific applications in drug development and scientific research.

References

- 1. Preparation of this compound from benzene-d6 with chemical purity and isotopic enrichment of 99.5% [jonsat.nstri.ir]

- 2. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. This compound | C6H5NO2 | CID 123210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to Nitrobenzene-d5 for Researchers and Drug Development Professionals

Introduction

Nitrobenzene-d5, the deuterated analog of nitrobenzene, serves as a critical internal and surrogate standard in a variety of analytical applications, particularly in environmental monitoring and mass spectrometry-based quantification. Its chemical and physical properties closely mimic those of its non-deuterated counterpart, allowing for accurate correction of variations that can occur during sample preparation, extraction, and analysis. This guide provides an in-depth overview of the commercial availability of this compound, its technical specifications, and detailed protocols for its use in quantitative analysis.

Commercial Suppliers and Availability

This compound is readily available from a range of reputable chemical suppliers. The compound is offered in various purities, quantities, and formulations to suit diverse research and analytical needs. Below is a summary of prominent commercial suppliers and their typical product offerings.

| Supplier | Product Name/Number | Purity (Isotopic) | Available Formats | Key Applications |

| Cambridge Isotope Laboratories, Inc. | DLM-294 | ≥99 atom % D | Neat | Environmental Analysis, NMR Solvents, Priority Pollutants[1] |

| Sigma-Aldrich (Merck) | 151955 | 99.5 atom % D | Neat (liquid) | NMR, Analytical Standard[2] |

| Santa Cruz Biotechnology, Inc. | sc-225913 | 99.5 atom % D | Neat | Research[3] |

| LGC Standards | DRE-C15557100 | Not specified | Neat | Food and Environmental Analysis[3] |

| Restek Corporation | 31044 | Not specified | 2000 µg/mL in Methylene Chloride | EPA Methods Surrogate Standard[4] |

| AccuStandard, Inc. | M-625-13 | Not specified | 0.2 mg/mL in CH2Cl2 | Certified Reference Material[5] |

| ZeoTope | 300734 | 99.5% D | Neat | NMR Solvent, Reference Material, OLED Industry[6] |

| Simson Pharma Limited | - | Not specified | Neat | Pharmaceutical Research |

| NSI Lab Solutions | 166 | Not specified | 2000 ug/mL in Methylene Chloride | Environmental Reference Materials |

| Crescent Chemical Co Inc (via Fisher Scientific) | DRE-C15557100 | Not specified | 1 g | Phenol/Aromatic Compounds (Isotopic) |

| Amitychem | - | Not specified | Not specified | Chemical Synthesis |

| CRM LABSTANDARD | - | Not specified | Neat | Analytical Standard |

Experimental Protocols: Use of this compound as a Surrogate Standard in EPA Method 625/8270

This compound is frequently employed as a surrogate standard in the analysis of semi-volatile organic compounds in environmental samples, such as wastewater, according to U.S. Environmental Protection Agency (EPA) Methods 625 and 8270. Surrogates are compounds added to a sample in a known amount before processing to monitor method performance for each sample.

Objective:

To quantify semi-volatile organic compounds in a water sample using gas chromatography-mass spectrometry (GC/MS) with this compound as a surrogate standard to correct for matrix effects and variations in extraction efficiency.

Materials and Reagents:

-

This compound surrogate standard solution (e.g., 100 µg/mL in acetone)

-

Methylene chloride (pesticide grade or equivalent)

-

Sodium sulfate (anhydrous, granular)

-

Reagent water (interferent-free)

-

Sodium hydroxide solution (10 N)

-

Sulfuric acid (1+1)

-

Sample containers (1 L glass)

-

Separatory funnel (2 L)

-

Concentrator apparatus (Kuderna-Danish)

-

Gas chromatograph with a mass spectrometer detector (GC/MS)

Procedure:

-

Sample Collection and Preparation:

-

Collect a 1-liter water sample in a glass container.

-

If residual chlorine is present, dechlorinate the sample by adding 80 mg of sodium thiosulfate per liter.

-

Spike the sample with 1.00 mL of the 100 µg/mL this compound surrogate standard solution. This results in a concentration of 100 µg/L in the sample.

-

-

Extraction of Base/Neutral and Acid Fractions:

-

Pour the spiked sample into a 2 L separatory funnel.

-

Check the pH of the sample and adjust to >11 with 10 N sodium hydroxide solution.

-

Perform a liquid-liquid extraction by adding 60 mL of methylene chloride to the separatory funnel and shaking vigorously for 1-2 minutes. Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask.

-

Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining the extracts.

-

Adjust the pH of the aqueous layer to <2 with sulfuric acid (1+1).

-

Perform a second series of three extractions with 60 mL aliquots of methylene chloride, combining the acid extracts with the base/neutral extracts.

-

-

Drying and Concentration:

-

Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.

-

Concentrate the dried extract to a final volume of 1 mL using a Kuderna-Danish concentrator.

-

-

GC/MS Analysis:

-

Inject a 1-2 µL aliquot of the concentrated extract into the GC/MS system.

-

Acquire data in full scan or selected ion monitoring (SIM) mode. The mass spectrum of this compound will show a molecular ion (m/z 128) and characteristic fragment ions, which are shifted by +5 amu compared to unlabeled nitrobenzene.

-

-

Data Analysis and Quantification:

-

Calculate the recovery of the this compound surrogate standard using the following formula:

-

% Recovery = (Measured Concentration / Spiked Concentration) x 100

-

-

The recovery of the surrogate is used to assess the performance of the method for that specific sample. If the recovery is within the acceptable limits (typically 70-130%, but method-specific), the results for the target analytes are considered valid.

-

Quantify the target analytes using the internal standard method, where the response of each analyte is compared to the response of a co-eluting internal standard (different from the surrogate). The surrogate recovery data provides confidence in the accuracy of these quantitative results.

-

Visualizations

Experimental Workflow for Surrogate Standard Use

The following diagram illustrates the typical workflow for using this compound as a surrogate standard in an environmental sample analysis.

References

Technical Guide to the Safety Data Sheet for Nitrobenzene-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for Nitrobenzene-d5, compiled from various safety data sheets and toxicological profiles. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clarity, detail, and practical application of safety protocols.

Chemical Identification and Properties

This compound is the deuterated analog of nitrobenzene, where the five hydrogen atoms on the benzene ring have been replaced with deuterium. It is primarily used in laboratory and analytical settings, including as a standard for environmental analysis and as an NMR solvent.[1][2][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 4165-60-0 | [1][4][5] |

| Molecular Formula | C₆D₅NO₂ | [1][5][6] |

| Molar Mass | 128.14 g/mol | [1][2] |

| Appearance | Light yellow, oily liquid | [6] |

| Odor | Bitter almonds | [6][7] |

| Melting Point/Freezing Point | 5.26 - 6 °C | [1][6] |

| Boiling Point | 211 °C at 1,013 hPa | [1][6] |

| Flash Point | 87 - 88 °C (closed cup) | [1][5][6] |

| Auto-ignition Temperature | 480 - 496 °C | [1][6] |

| Vapor Pressure | 20 Pa at 20 °C | [1] |

| Density | 1.25 g/cm³ at 25 °C | [1] |

| Water Solubility | 1.9 g/L at 20 °C | [1] |

| Partition Coefficient (n-octanol/water) | log KOW = 1.86 | [1] |

| Refractive Index | 1.55 (20 °C) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with significant health risks. The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity (Oral) | 3 / 4 | H301/H302: Toxic/Harmful if swallowed | [1][8][9] |

| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin | [1][8][9] |

| Acute Toxicity (Inhalation) | 2 / 3 | H330/H331: Fatal/Toxic if inhaled | [1][8][9] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer | [1][8][9] |

| Reproductive Toxicity | 1B / 2 | H360F/H361: May damage fertility | [1][8][10] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure | [1][9][10] |

| Flammable Liquid | 4 | H227: Combustible liquid | [1][9] |

| Hazardous to the Aquatic Environment (Chronic) | 2 / 3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects | [6][9][10] |

Toxicological Information

The toxicity of nitrobenzene and its deuterated form is well-documented. It is readily absorbed through inhalation, dermal contact, and ingestion.[4] The primary toxic effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[4]

Metabolic Pathway of Nitrobenzene

The toxicity of nitrobenzene is primarily due to its metabolic products. The metabolism proceeds via two main pathways: reductive and oxidative. The reductive pathway, largely carried out by gut microflora, is considered the more toxicologically significant route, leading to the formation of intermediates that cause methemoglobinemia.[1]

Acute Toxicity Values

The following table summarizes the acute toxicity data for nitrobenzene, which is used as a surrogate for this compound.

| Exposure Route | Species | Value | Source(s) |

| Oral (LD50) | Rat | 349 - 600 mg/kg | [2][11][12] |

| Dermal (LD50) | Rat | 2,100 mg/kg | [2] |

| Dermal (LD50) | Rabbit | 760 mg/kg | [11] |

| Inhalation (LC50) | Rat | 556 ppm (4 h) | [2] |

Experimental Protocols for Toxicity Testing

The acute toxicity values cited are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

OECD Guideline 401: Acute Oral Toxicity

This guideline details the procedure for determining the median lethal dose (LD50) following a single oral administration.[1]

-

Principle: A substance is administered orally in graded doses to several groups of experimental animals, with one dose level per group. Observations of effects and mortality are made.[1]

-

Test Animals: Typically, young adult rats are used.[1] Females should be nulliparous and non-pregnant.[1]

-

Housing and Feeding: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with access to standard laboratory diet and drinking water.[1]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality, body weight changes, and clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea) for at least 14 days.[1]

-

A necropsy of all animals is performed at the end of the study to record any gross pathological changes.[1]

-

-

Data Analysis: The LD50 is calculated statistically from the dose-response data.[1]

OECD Guideline 402: Acute Dermal Toxicity

This guideline describes the methodology for assessing acute toxicity from short-term dermal exposure.[7][13]

-

Principle: The test substance is applied to the skin of experimental animals in a stepwise procedure using fixed doses.[7]

-

Test Animals: Young adult rats, rabbits, or guinea pigs can be used. The preferred species is the rat.[13]

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the body surface. The area is covered with a porous gauze dressing for 24 hours.[14]

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[7]

-

OECD Guideline 403: Acute Inhalation Toxicity

This guideline is used to determine the health hazards from short-term exposure to a substance via inhalation.[4][6]

-

Principle: Animals are exposed to the test substance, which can be a gas, vapor, or aerosol, for a defined period (typically 4 hours) in an inhalation chamber.[5][6] Two main protocols exist: the traditional LC50 protocol and the Concentration x Time (C x t) protocol.[4]

-

Test Animals: The preferred species is the rat.[15]

-

Procedure:

-

Animals are placed in a dynamic airflow inhalation exposure system with a controlled atmosphere of the test substance.[6]

-

Exposure is typically for 4 hours.[6]

-

Following exposure, animals are observed for at least 14 days for mortality, clinical signs of toxicity, and changes in body weight.[5][6]

-

A gross necropsy is performed on all animals at the end of the observation period.[5]

-

First-Aid Measures

Immediate action is critical in the event of exposure to this compound.

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is irregular or stopped, provide artificial respiration. Seek immediate medical attention. | [1][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention. | [1][4] |

| Eye Contact | Immediately flush eyes with plenty of clean, fresh water for at least 10-15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][4] |

| Ingestion | Rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Seek immediate medical attention. | [1][4] |

Accidental Release and Firefighting Measures

Accidental Release Response Workflow

A systematic approach is necessary to manage a spill of this compound safely.

Firefighting Measures

This compound is a combustible liquid.[1][9]

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1][5]

-

Unsuitable Extinguishing Media: Do not use a heavy water jet.

-

Specific Hazards: Vapors are heavier than air and may form explosive mixtures with air.[1] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][5]

Handling, Storage, and Exposure Controls

Safe Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5][7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][4][5]

Storage

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6][7]

Exposure Controls

The following table provides occupational exposure limits for nitrobenzene.

| Jurisdiction | Limit | Value | Source(s) |

| OSHA (PEL) | TWA | 1 ppm (5 mg/m³) [skin] | [16] |

| ACGIH (TLV) | TWA | 1 ppm [skin] | [16] |

| NIOSH (REL) | TWA | 1 ppm (5 mg/m³) [skin] | [16] |

-

Engineering Controls: Use local exhaust ventilation or a fume hood to control airborne concentrations.[5] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., tested to EN 374) and protective clothing.[1][6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6]

-

This guide is intended to provide a detailed summary of the safety information for this compound. It is not a substitute for the full Safety Data Sheet provided by the supplier. Always refer to the original SDS for complete and up-to-date information before handling this chemical.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 5. eurolab.net [eurolab.net]

- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 15. oecd.org [oecd.org]

- 16. gov.uk [gov.uk]

The Solubility Profile of Nitrobenzene-d5: A Technical Guide for Researchers

Introduction

Nitrobenzene-d5 (C₆D₅NO₂), the deuterated analog of nitrobenzene, is a crucial component in modern analytical and research laboratories. Its primary applications include its use as an internal standard in quantitative mass spectrometry-based analyses and as a solvent for nuclear magnetic resonance (NMR) spectroscopy. An in-depth understanding of its solubility characteristics in various common laboratory solvents is paramount for its effective utilization in experimental design, particularly for sample preparation and the development of robust analytical methodologies. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a visualization of its application as an internal standard.

It is important to note that specific quantitative solubility data for this compound is not extensively available in the scientific literature. However, the physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the solubility data for nitrobenzene (C₆H₅NO₂) is presented here as a reliable and close approximation for this compound.

Core Physical and Chemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for its handling and application.

| Property | Value |

| Molecular Formula | C₆D₅NO₂ |

| Molecular Weight | 128.14 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Density | 1.253 g/mL at 25 °C[1][2] |

| Melting Point | 6 °C |

| Boiling Point | 88 °C at 12 mmHg |

| Isotopic Purity | Typically ≥99.5 atom % D |

Quantitative Solubility Data

The following table summarizes the solubility of nitrobenzene in a range of common laboratory solvents. This data serves as a strong proxy for the solubility of this compound.

| Solvent | Classification | Solubility (at 20-25 °C) |

| Water | Polar Protic | 1.9 g/L[3] |

| Methanol | Polar Protic | Miscible[1][4] |

| Ethanol | Polar Protic | Miscible[1][4] |

| Isopropanol | Polar Protic | Miscible[1][4] |

| Acetone | Polar Aprotic | Very Soluble[2][5] |

| Ethyl Acetate | Polar Aprotic | Very Soluble |

| Dichloromethane | Halogenated | Very Soluble |

| Chloroform | Halogenated | Very Soluble |

| Toluene | Nonpolar Aromatic | Very Soluble[5] |

| Benzene | Nonpolar Aromatic | Miscible[1][4] |

| Diethyl Ether | Ether | Miscible[1][4] |

| Acetonitrile | Polar Aprotic | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Very Soluble" is a qualitative descriptor indicating high solubility, often used when precise numerical data is not available.

Experimental Protocol: Determination of Solubility

This section outlines a general and robust methodology for the quantitative determination of the solubility of a liquid analyte, such as this compound, in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

High-purity solvent of interest

-

Analytical balance (4-decimal place)

-

Thermostatically controlled shaker or incubator

-

Calibrated positive displacement pipettes

-

Volumetric flasks (Class A)

-

Scintillation vials with screw caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent at a specified temperature (e.g., 25 °C). An excess is ensured when a separate phase of this compound is visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved this compound to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-droplets.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of dissolved this compound.

-

The solubility can then be calculated in g/L or other appropriate units.

-

-

Chromatographic Analysis (preferred method):

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

-

Quantify the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Safety Precautions:

-

Nitrobenzene and its deuterated analog are toxic and can be absorbed through the skin. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound before use.

Visualization of Experimental Workflow

The following diagram illustrates a common application of this compound as an internal standard in a quantitative analytical workflow, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for quantitative analysis using this compound as an internal standard.

This compound exhibits high solubility in a wide array of common organic solvents, making it a versatile tool for researchers, scientists, and drug development professionals. While it is sparingly soluble in water, its miscibility with alcohols, ethers, and aromatic hydrocarbons, and high solubility in polar aprotic solvents, allows for its application in diverse experimental settings. The provided experimental protocol offers a robust framework for determining its solubility with high accuracy. Furthermore, the visualized workflow highlights its critical role as an internal standard in ensuring the precision and reliability of quantitative analytical methods. A thorough understanding of these solubility characteristics is fundamental to leveraging the full potential of this compound in scientific research.

References

- 1. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitrobenzene CAS#: 98-95-3 [m.chemicalbook.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Nitrobenzene - Sciencemadness Wiki [sciencemadness.org]

An In-Depth Technical Guide to Nitrobenzene-d5: A Deuterated Aromatic Compound for Advanced Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzene-d5 is a deuterated form of nitrobenzene where all five hydrogen atoms on the aromatic ring have been replaced with deuterium, a stable isotope of hydrogen.[1][2] This isotopic substitution results in a molecule that is chemically and physically almost identical to its non-deuterated counterpart but with a higher molecular weight.[3] This key difference allows for its differentiation in mass spectrometry, making this compound an invaluable tool in modern analytical chemistry.[1]

This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, and primary applications. It details experimental protocols for its use as an internal standard in quantitative mass spectrometry for environmental and bioanalytical applications and explores the metabolic pathways of its non-deuterated analog, providing a complete resource for researchers in the field.

Physicochemical and Spectrometric Properties

The fundamental properties of this compound are crucial for its application and handling. Key data is summarized in the tables below.

Table 2.1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Nitro(2H5)benzene | [4] |

| Synonyms | Benzene-d5, nitro-; Pentadeuteronitrobenzene | [4][5] |

| CAS Number | 4165-60-0 | [4] |

| Molecular Formula | C₆D₅NO₂ | [6] |

| Molecular Weight | 128.14 g/mol | [5] |

| Appearance | Clear, colorless to light yellow liquid | [7][8] |

| Density | 1.253 g/mL at 25 °C | [8] |

| Melting Point | 6 °C | [8] |

| Boiling Point | 88 °C at 12 mmHg | [8] |

| Refractive Index | n20/D 1.5498 | [8] |

| Isotopic Purity | ≥99 atom % D | [5] |

Table 2.2: Mass Spectrometry Data for Nitrobenzene and this compound

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference(s) |

| Nitrobenzene (C₆H₅NO₂) | 123 | 93, 77, 65, 51 | [9] |

| This compound (C₆D₅NO₂) | 128 | 98, 82, 68, 54 | [4] |

Synthesis of this compound